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Compound of Interest

Compound Name:
3-Bromo-1-morpholinopropan-1-

one

CAS No.: 324796-35-2

Cat. No.: B3259879

Get Quote

Abstract & Scope
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS)

protocol for the quantification of 3-Bromo-1-morpholinopropan-1-one (CAS: 324796-35-2),

also known as N-(3-bromopropionyl)morpholine.[1]

This compound is a critical intermediate in the synthesis of morpholine-containing

pharmaceuticals (e.g., substituted cathinones, anticoagulants) and a potential genotoxic

impurity (PGI) due to its alkylating capability. The primary analytical challenge is its thermal

instability; as a

-bromo amide, it is prone to thermal elimination of hydrogen bromide (HBr) to form N-
acryloylmorpholine inside hot GC inlets.[1] This guide provides a method specifically optimized
to minimize on-column degradation while maintaining high sensitivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]
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Property Detail

IUPAC Name 3-Bromo-1-(morpholin-4-yl)propan-1-one

Common Name N-(3-bromopropionyl)morpholine

CAS Number 324796-35-2

Molecular Formula

Molecular Weight 222.08 g/mol (Monoisotopic: ~221/223)

Boiling Point ~310°C (Predicted)

Solubility
Soluble in Dichloromethane (DCM), Ethyl

Acetate, Methanol*

Stability
Heat Sensitive. Decomposes to N-

acryloylmorpholine + HBr > 150°C.

*Note: Avoid Methanol for storage as it may cause slow solvolysis of the alkyl bromide.[1]

Method Development Strategy (The "Why")
Thermal Degradation Control
The critical failure mode in analyzing

-bromo amides is the artifactual formation of the elimination product during injection.[1]

Solution: We utilize a Pulsed Splitless Injection at a reduced temperature (200°C) combined
with a deactivated inlet liner.[1] This maximizes transfer speed to the column, reducing
residence time in the hot injector.

Column Selection
A DB-5ms Ultra Inert (UI) column is selected over polar phases (like WAX).[1]

Reasoning: While WAX columns offer better retention for amides, they have lower maximum

temperatures (

C).[1] The target has a high boiling point (
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C). The DB-5ms allows oven ramps to

C+, ensuring the compound elutes as a sharp peak rather than broadening or carrying over.
[1]

Experimental Protocol
Reagents & Standards

Reference Standard: 3-Bromo-1-morpholinopropan-1-one (>98% purity).[1]

Internal Standard (IS): 3-Bromopropiophenone or N-Methylmorpholine (choose based on

availability; must not react with analyte).[1]

Solvent: Dichloromethane (DCM), HPLC Grade.[1] Do not use alcohols.

Sample Preparation Workflow
Stock Solution (1 mg/mL): Dissolve 10 mg of target standard in 10 mL DCM.

Working Standard (10 µg/mL): Dilute Stock 1:100 in DCM.

Sample Extraction (if applicable):

For solid intermediates: Dissolve 50 mg in 10 mL DCM.[1] Sonicate for 5 mins. Filter (0.22

µm PTFE).

For aqueous reaction mixtures: Perform Liquid-Liquid Extraction (LLE) using DCM (1:1

ratio).[1] Dry organic layer over

.

GC-MS Parameters
Gas Chromatograph (Agilent 7890/8890 or equivalent)

Column: DB-5ms UI, 30 m

0.25 mm, 0.25 µm film.[1]

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
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Inlet: Splitless Mode.

Temperature:200°C (Critical setpoint to prevent degradation).

Pulse Pressure: 25 psi for 0.75 min.

Purge Flow: 50 mL/min at 1.0 min.

Oven Program:

Initial: 60°C (Hold 1 min)

Ramp 1: 20°C/min to 200°C

Ramp 2: 10°C/min to 300°C (Hold 3 min)

Total Run Time: ~21 minutes.[1]

Mass Spectrometer (Agilent 5977 or equivalent)
Source: Electron Ionization (EI), 70 eV.[1][2]

Source Temp: 230°C.

Quad Temp: 150°C.

Transfer Line: 280°C.[1][2]

Acquisition: SIM/Scan Mode.[1]

Scan: 40–350 m/z (for identification).[1]

SIM (Quantitation): See Table 1.

Table 1: Selected Ion Monitoring (SIM) Parameters
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Compound
Retention Time
(approx)

Quant Ion (m/z) Qualifier Ions (m/z)

Target: 3-Bromo-1-
morpholinopropan-
1-one

12.4 min 114 156, 221, 223

| Artifact: N-Acryloylmorpholine | 8.2 min | 141 | 86, 56 |[1]

Note: The presence of a peak at 8.2 min indicates thermal degradation in the inlet.

Results & Discussion
Mass Spectrum Interpretation
The EI mass spectrum of 3-Bromo-1-morpholinopropan-1-one is characterized by:

Molecular Ion (

): Weak doublet at m/z 221/223 (1:1 ratio due to

).[1]

Base Peak: m/z 114.

Mechanism:[1]

-cleavage at the carbonyl group (

).[1]

Loss of Bromine: m/z 142 (weak) or 156 (

fragment, often confused with the thermal artifact, but in the MS source, this is a vacuum
fragmentation).[1]

Morpholine Ring: m/z 86.

Workflow Diagram
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The following diagram illustrates the analytical logic, including the critical check for thermal

degradation artifacts.

Sample (DCM Solution) GC Inlet (200°C)
Splitless Pulse

DB-5ms UI Column
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Volatilization MS Detector (EI)
Source: 230°C Data Analysis

Artifact Check:
Peak @ 8.2 min?

(N-Acryloylmorpholine)

QC Check

Valid Run:
Target Peak @ 12.4 minNo

Invalid:
Reduce Inlet Temp

Yes

Click to download full resolution via product page

Caption: Analytical workflow with integrated Quality Control step for thermal degradation

monitoring.

Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), every run must pass these

checks:

Artifact Ratio: The area of the N-acryloylmorpholine peak (if present) must be < 2% of the

parent peak area.[1] If higher, clean the inlet liner and lower the temperature.

Isotope Ratio: The target peak must show the characteristic 1:1 ratio for m/z 221 and 223 (if

scanning) or correct ratios in SIM qualifiers.

Linearity:

over the range of 1–100 µg/mL.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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